REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[NH:12][CH:13]=[CH:14][N:15]=2)=[CH:7][CH:6]=1.[H][H].C1(P(C2C=CC=CC=2)(O[NH2:27])=O)C=CC=CC=1.[Cl-].[Na+]>O1CCCC1>[NH2:27][N:15]1[CH:14]=[CH:13][N:12]=[C:11]1[C:8]1[CH:7]=[CH:6][C:5]([O:4][CH3:3])=[CH:10][CH:9]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1NC=CN1
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(ON)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
at 10° and the mixture is stirred at 10° for an additional 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(1 hour)
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
at 5° and the mixture is subsequently extracted with methylene chloride/methanol (99.5:0.5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NN1C(=NC=C1)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |